Product packaging for 1-Pivaloyl-1,2,4-triazole(Cat. No.:CAS No. 60718-52-7)

1-Pivaloyl-1,2,4-triazole

Cat. No.: B13945275
CAS No.: 60718-52-7
M. Wt: 153.18 g/mol
InChI Key: UJTIGDOKKYGPSB-UHFFFAOYSA-N
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Description

1-Pivaloyl-1,2,4-triazole is a synthetic intermediate belonging to the 1,2,4-triazole chemical class, a scaffold renowned in medicinal chemistry for its versatile biological activities. This compound is designed as a key building block for researchers developing novel pharmacologically active molecules. The 1,2,4-triazole core is a privileged structure in drug discovery, known to contribute to significant interactions with a range of biological targets. The pivaloyl (tert-butyl carbonyl) moiety can enhance the molecule's lipophilicity, potentially influencing its metabolic stability and bioavailability in biological systems. In research settings, this compound serves as a versatile precursor for the synthesis of more complex compounds. Literature indicates that 1,2,4-triazole derivatives demonstrate a wide spectrum of biological properties, including potent anticonvulsant activity as positive modulators of GABA A receptors . Furthermore, this heterocyclic system is a critical component in several antibacterial agents , with studies exploring its hybrid structures to combat drug-resistant pathogens . The triazole ring is also a known pharmacophore in antifungal therapies and aromatase inhibitors used in cancer research, where it often coordinates with a heme-iron center in the active site of enzymes . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B13945275 1-Pivaloyl-1,2,4-triazole CAS No. 60718-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60718-52-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3

InChI Key

UJTIGDOKKYGPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=NC=N1

Origin of Product

United States

Synthetic Methodologies for 1 Pivaloyl 1,2,4 Triazole

Direct Acylation of 1,2,4-Triazole (B32235) Nucleus

The most direct approach to synthesizing 1-pivaloyl-1,2,4-triazole involves the acylation of the 1,2,4-triazole ring. This method is conceptually straightforward but presents challenges in terms of regioselectivity.

Reaction of 1,2,4-Triazole with Pivaloyl Halides (e.g., Pivaloyl Chloride)

The reaction of 1,2,4-triazole with pivaloyl chloride is a common method for the synthesis of this compound. ontosight.aimdpi.com This reaction typically requires the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai The pivaloyl group, with its bulky tert-butyl substituent, can influence the reactivity and selectivity of the acylation process. mdpi.com

In a related context, the acylation of substituted triazoles, such as 5-amino-1H- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole, with acyl chlorides like acetyl chloride has been shown to be non-regioselective, yielding a mixture of isomers. nih.gov Similarly, the acylation of aminotriazoles with pivaloyl chloride has been performed in a mixture of pyridine (B92270) and tetrahydrofuran (B95107) (THF). nih.gov

Catalytic and Solvent Effects on Yield and Selectivity of N-Acylation

The choice of catalyst and solvent can significantly impact the yield and selectivity of the N-acylation of 1,2,4-triazoles. The deprotonated form of 1,2,4-triazole, the 1,2,4-triazole anion, has been identified as an effective acyl transfer catalyst for aminolysis and transesterification of esters. organic-chemistry.orgnih.govresearchgate.net This catalytic activity is dependent on the presence of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the anionic form. organic-chemistry.orgnih.gov

Studies on acyl transfer catalysis have shown that polar solvents like acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) can lead to high initial reaction rates. organic-chemistry.org However, for sustained catalysis, benzene (B151609) has been found to be a more practical solvent. organic-chemistry.org The choice of the acylating agent is also crucial. For instance, isopropenyl acetate (B1210297) has been identified as a convenient acyl donor in these catalytic systems. organic-chemistry.org

In the context of synthesizing acylated 1,2,4-triazol-5-amines, the use of microwave assistance and additives like 4-dimethylaminopyridine (B28879) (DMAP) or N,N-diisopropylethylamine (DIPEA) has been shown to improve reaction yields. nih.gov

Regiospecificity and Regioselectivity Challenges in 1-Substitution

A significant challenge in the acylation of 1,2,4-triazole is achieving regioselectivity for the N1 position. The 1,2,4-triazole ring has three nitrogen atoms, and acylation can potentially occur at any of these positions. Alkylation of substituted 1,2,4-triazoles has shown that N1 and N2 are the primary sites of reaction, with the N2-alkylated isomer often being the major product. researchgate.net

In the acylation of 5-amino-1H- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole with acetyl chloride, a mixture of 1-acetyl and 4-acetyl isomers is typically formed, highlighting the lack of regioselectivity. nih.gov However, selective N1-acylation can sometimes be achieved under specific conditions. For example, using equivalent amounts of acetic anhydride (B1165640) in dimethylformamide (DMF) solution has been reported to achieve rapid and selective annular monoacetylation of 5-amino-1H- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole. nih.gov The initial product, 1-acetyl-3-amino-1H- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole, can then rearrange to the more stable 1-acetyl-5-amino-1H- Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazole. nih.gov

Synthetic Routes to Pivaloyl-Containing 1,2,4-Triazole Derivatives (e.g., glycosides, amides)

Beyond the direct acylation of the parent triazole, synthetic strategies have been developed to incorporate the pivaloyl group into more complex triazole-containing molecules like glycosides and amides.

Strategies for Introducing Pivaloyl Moieties onto Substituted Triazole Scaffolds

Pivaloyl groups are often used as protecting groups for hydroxyl functions in carbohydrate chemistry. This strategy is employed in the synthesis of 1,2,4-triazole nucleosides. For instance, halogenated 1H-1,2,4-triazole glycosides have been synthesized by the glycosylation of halogenated 1,2,4-triazoles with 1,2,3,4-tetra-O-pivaloyl-β-d-xylopyranose, activated by boron trifluoride (BF3). researchgate.net The pivaloyl groups are later removed in a deprotection step. researchgate.net

In the synthesis of amide derivatives, pivaloyl chloride can be used to acylate amino-substituted 1,2,4-triazoles. For example, an aminotriazole possessing a morpholine-amide fragment has been acylated with pivaloyl chloride, as the pivaloyl residue is known to be beneficial for certain biological activities. nih.gov Another approach involves the cyclization of pivaloyl thiourea (B124793) with hydrazine (B178648) hydrate (B1144303) to form a 5-(tert-butyl)-1H-1,2,4-triazol-3-amine derivative. researchgate.net

Stereochemical Considerations in Complex Pivaloyl-Triazole Syntheses

In the synthesis of complex molecules like pivaloyl-triazole glycosides, stereochemistry is a critical aspect. The glycosylation reaction to form the N-glycosidic bond can result in the formation of anomers (α and β). In the synthesis of halogenated 1H-1,2,4-triazole xylopyranosides, the β-anomer was the major product. researchgate.net

The stereochemical integrity of chiral centers within the molecule must also be maintained throughout the synthetic sequence. In acyl transfer reactions catalyzed by the 1,2,4-triazole anion, the stereochemical integrity of certain substrates has been shown to be preserved. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 1 Pivaloyl 1,2,4 Triazole

Nucleophilic Addition-Elimination Reactions at the Pivaloyl Carbonyl Center

The primary reaction pathway for 1-pivaloyl-1,2,4-triazole involves nucleophilic attack at the electron-deficient carbonyl carbon of the pivaloyl group. This initiates an addition-elimination sequence, a fundamental mechanism in acyl transfer chemistry. The presence of the triazole ring significantly influences the reactivity of the carbonyl group. ontosight.aichemicalbook.com

The kinetics of acyl transfer from 1-acyl-1,2,4-triazoles have been investigated, particularly in the context of hydrolysis. Studies on the water-catalyzed hydrolysis of various 1-acyl-1,2,4-triazoles have allowed for the determination of pseudo-first-order rate constants and thermodynamic activation parameters. researchgate.net These reactions proceed through a nucleophilic attack by water at the amide carbonyl group. researchgate.net

Table 1: Conceptual Kinetic and Thermodynamic Parameters in Acyl Transfer

ParameterDescriptionInfluence on this compound Reactivity
Rate Constant (k)Measures the speed of the reaction.Dependent on the nucleophile, solvent, and temperature. The electrophilicity of the carbonyl carbon enhances the rate.
Activation Energy (Ea)The minimum energy required to initiate the reaction.The stability of the triazolide leaving group contributes to a relatively low activation barrier for the breakdown of the tetrahedral intermediate.
Gibbs Free Energy (ΔG)Determines the spontaneity of the reaction.The overall acyl transfer is generally exergonic (spontaneous) due to the formation of a stable acylated product and the resonance-stabilized triazolide anion.
Enthalpy (ΔH)The heat change of the reaction.Typically negative (exothermic) as a stronger bond is formed in the product than the C-N bond being broken.
Entropy (ΔS)The change in disorder of the system.Can be positive or negative depending on the specific reactants and whether the reaction is part of a catalytic cycle.

Theoretical studies have been conducted to compare the gas-phase nucleophilic addition-elimination reactions of this compound with other pivaloyl derivatives, such as pivaloyl chloride and S-methyl thiopivaloate. researchgate.net The reactivity in acyl transfer reactions is critically dependent on the nature of the leaving group.

Pivaloyl chloride is highly reactive due to the excellent leaving group ability of the chloride ion. In comparison, the 1,2,4-triazolide (B493401) anion is a better leaving group than a thiolate anion (from S-methyl thiopivaloate), rendering this compound more reactive as an acylating agent than its thioester analog. The key difference in the reaction mechanism for this compound is that the tetrahedral structure formed upon nucleophilic attack corresponds to a stable energy minimum, unlike the transient transition states often seen with more reactive acyl halides. researchgate.net

Table 2: Comparative Reactivity of Pivaloyl Derivatives

CompoundLeaving GroupRelative Reactivity as Acylating AgentMechanistic Feature
Pivaloyl ChlorideCl⁻HighestHighly reactive, tetrahedral intermediate is often a transition state.
This compound1,2,4-TriazolideIntermediateGood leaving group; tetrahedral intermediate is a stable energy minimum. researchgate.net
S-Methyl ThiopivaloateCH₃S⁻LowestPoorer leaving group compared to chloride and triazolide.

The outcome of the reaction of this compound is highly dependent on the properties of the attacking nucleophile, including its basicity, steric bulk, and the presence of adjacent lone pairs (the alpha-effect). frontiersin.org

While a correlation between nucleophilicity and basicity (pKa) often exists, it is not always linear. frontiersin.org For instance, in acyl transfer catalysis, the 1,2,4-triazole (B32235) anion shows significantly higher activity than its structural analogs like pyrazole (B372694) and 1,2,3-triazole, which have different pKa values. nih.govorganic-chemistry.org This suggests an optimal pKa is required for maximum catalytic efficiency, balancing nucleophilicity with leaving group ability. organic-chemistry.org

Furthermore, for nucleophiles with high intrinsic basicity, the reaction pathway can diverge. Instead of nucleophilic displacement at the carbonyl carbon, proton transfer (acid-base reaction) may become a competing process. researchgate.net The steric hindrance around the nucleophilic center can also decrease the reaction rate by impeding the approach to the carbonyl carbon. frontiersin.org

Role as an Active Acyl Transfer Agent in Organic Transformations

This compound is not just a substrate for nucleophilic attack; it is a key intermediate in catalytic acyl transfer reactions. nih.govorganic-chemistry.org Specifically, the 1,2,4-triazole anion, generated by deprotonating the parent 1,2,4-triazole, serves as a highly effective acyl transfer catalyst for reactions like the aminolysis and transesterification of esters. nih.govorganic-chemistry.org

The donation of the pivaloyl group from this compound to a nucleophile (e.g., an amine or an alcohol) proceeds via a well-defined catalytic cycle, especially when used in catalytic amounts.

Catalyst Activation: A strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates 1,2,4-triazole to form the highly nucleophilic 1,2,4-triazolide anion. organic-chemistry.org

Acyl Intermediate Formation: The triazolide anion attacks a pivaloyl source (e.g., an ester like isopropenyl pivaloate), forming this compound as the active acylating intermediate.

Acyl Transfer: The target nucleophile (Nu-H) attacks the carbonyl carbon of this compound.

Intermediate Breakdown: A tetrahedral intermediate is formed, which then collapses, transferring the pivaloyl group to the nucleophile and regenerating the 1,2,4-triazolide anion. nih.gov

This regenerated anion can then begin the cycle anew, allowing for the use of 1,2,4-triazole in catalytic quantities. nih.gov

The central event in the acyl transfer process is the formation and subsequent breakdown of a tetrahedral intermediate. When a nucleophile attacks the carbonyl carbon of this compound, the carbon atom's hybridization changes from sp² to sp³, resulting in a tetrahedral geometry. As noted, this intermediate is a distinct, stable species with a finite lifetime, not merely a fleeting transition state. researchgate.net

The breakdown of this intermediate is the rate-determining step in many cases. The C-N bond between the pivaloyl group and the triazole ring cleaves, and the 1,2,4-triazolide anion is expelled. The efficiency of this step is high because the negative charge on the departing triazolide anion is stabilized by resonance across the three nitrogen atoms of the aromatic ring, making it an excellent leaving group. This inherent stability is a primary reason for the effectiveness of this compound as an acyl transfer agent. nih.govorganic-chemistry.org The covalent mechanism is driven by the effective positive charge on the carbonyl carbon, which facilitates the initial nucleophilic attack. nih.govacs.org

Applications of 1 Pivaloyl 1,2,4 Triazole in Complex Organic Synthesis

Strategic Utilization as a Pivaloyl Transfer Reagent

1-Pivaloyl-1,2,4-triazole serves as an effective agent for the introduction of the pivaloyl group onto a range of substrates. The 1,2,4-triazole (B32235) leaving group enhances the reactivity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions.

Pivaloylation of Amines, Alcohols, and Other Nucleophilic Substrates

The pivaloylation of amines and alcohols is a common transformation in organic synthesis, often employed for protection or to introduce the bulky tert-butyl group, which can influence the steric and electronic properties of a molecule. While acyl chlorides and anhydrides are traditionally used for this purpose, N-acylazoles like this compound offer a milder and often more selective alternative.

Research has demonstrated the chemoselective acylation of amines in the presence of alcohols. rsc.org Amines are generally more nucleophilic than alcohols, allowing for their preferential pivaloylation. mdpi.com For instance, studies using pivalic anhydride (B1165640) have shown the selective acylation of amino groups in substrates containing both amino and hydroxyl functionalities. mdpi.com By carefully controlling reaction conditions, such as the dropwise addition of the pivaloylating agent, selective pivaloylation of amino groups can be achieved. mdpi.com This principle of selective reactivity is directly applicable to this compound, which acts as an activated form of pivalic acid.

The selective pivaloylation of hydroxyl groups is also a significant application, particularly in carbohydrate chemistry. The steric bulk of the pivaloyl group allows for the selective protection of less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols. highfine.com Pivaloyl chloride is a common reagent for this purpose, and this compound can be considered a useful alternative, especially when milder conditions are required. highfine.com

Table 1: Selective Pivaloylation of Nucleophiles

Substrate Type Pivaloylating Agent Context Selectivity Key Findings
Amines (in presence of alcohols) Pivalic Anhydride High Amines are more nucleophilic and can be selectively acylated. mdpi.com
Primary Alcohols (in presence of secondary/tertiary alcohols) Pivaloyl Chloride High Steric hindrance allows for selective protection of less hindered alcohols. highfine.com

Role in Amide and Ester Bond Formation

The formation of amide and ester bonds is fundamental to the synthesis of a vast array of organic molecules, including peptides and pharmaceuticals. This compound can function as an activating agent for the formation of these crucial linkages. The reaction involves the nucleophilic attack of an amine or an alcohol on the carbonyl carbon of this compound, leading to the formation of the corresponding amide or ester and the release of 1,2,4-triazole.

While direct examples showcasing this compound in extensive substrate scope studies for amide and ester formation are not prevalent in the provided results, the principle is well-established. Pivaloyl chloride, a related pivaloylating agent, is utilized in amide bond formation, for instance, in the synthesis of intermediates for triazole antifungal drugs. google.com The reactivity of N-acylazoles in acyl transfer reactions suggests that this compound would be a competent reagent for these transformations, likely offering advantages in terms of milder reaction conditions and simplified purification due to the non-acidic nature of the 1,2,4-triazole byproduct.

Implementation in Protecting Group Chemistry for Hydroxyl and Amino Functionalities

The pivaloyl (Piv) group is a robust protecting group for hydroxyl and amino functionalities due to its steric bulk and stability under a range of reaction conditions. highfine.comtcichemicals.com It is particularly valuable for protecting primary alcohols selectively in the presence of more hindered secondary or tertiary alcohols. highfine.com

This compound provides an efficient method for introducing the pivaloyl protecting group. The reaction proceeds under mild conditions, and the triazole byproduct is easily removed. The stability of the pivaloyl group to acidic and many oxidative conditions makes it a valuable orthogonal protecting group in multi-step syntheses. tcichemicals.com Deprotection is typically achieved under basic conditions, such as hydrolysis with potassium carbonate or ammonia (B1221849), or via reduction with agents like lithium aluminum hydride. tcichemicals.com

The utility of the pivaloyl group as a protecting strategy is exemplified in the synthesis of complex molecules like halogenated 1H-1,2,4-triazole nucleosides, where a pivaloyl-protected sugar derivative is a key intermediate. researchgate.net In this context, the pivaloyl groups on the sugar moiety direct the stereochemical outcome of the glycosylation reaction and are subsequently removed in the final steps of the synthesis.

Facilitating the Synthesis of Advanced 1,2,4-Triazole-Containing Scaffolds

Beyond its role as a pivaloyl transfer reagent, this compound is intrinsically linked to the synthesis of more complex molecules containing the 1,2,4-triazole heterocycle.

Contribution to the Construction of Complex Heterocyclic Systems (e.g., in semisynthetic penicillins context)

The activation of carboxylic acids via the formation of mixed pivalic anhydrides is a well-established method in the synthesis of complex molecules, most notably in the industrial production of semisynthetic penicillins. nih.govresearchgate.netnih.gov In this process, a carboxylic acid is reacted with pivaloyl chloride to form a mixed anhydride, which then serves as a highly reactive acylating agent for the 6-amino group of 6-aminopenicillanic acid (6-APA). researchgate.net

This strategy highlights the crucial role of pivaloyl activation in constructing the amide bond that defines these important antibiotics. While these syntheses typically employ pivaloyl chloride, the underlying principle of activating a carboxyl group with a pivaloyl moiety is central. This compound represents a pre-activated form of the pivaloyl group and could conceptually be used in similar acyl-transfer reactions for the synthesis of complex heterocyclic systems. The presence of the 1,2,4-triazole scaffold within the reagent itself also suggests its potential utility in one-pot or domino reactions where both the pivaloyl group and the triazole moiety are incorporated into the final product. An example of a related complex molecule is an α,β-unsaturated ketone containing both a 1,2,4-triazolyl and a pivaloyl group attached to the carbon-carbon double bond. researchgate.net

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 1-Pivaloyl-1,2,4-triazole. It provides precise information about the molecular framework, enabling the confirmation of the final structure and the assessment of its purity.

The synthesis of N-acyltriazoles, such as the reaction between a triazole and pivaloyl chloride, can potentially yield multiple regioisomers depending on which nitrogen atom of the 1,2,4-triazole (B32235) ring is acylated (N1, N2, or N4). mdpi.commdpi.com The differentiation of these isomers is critical and is effectively achieved using ¹H and ¹³C NMR spectroscopy. Each regioisomer presents a unique electronic environment, resulting in distinct chemical shifts for the protons (H3 and H5) and carbons (C3 and C5) of the triazole ring.

For instance, in the acylation of substituted triazoles, the resulting isomers can be identified and their relative proportions determined from the corresponding ¹H-NMR spectra. mdpi.com The attachment of the pivaloyl group to a specific nitrogen atom influences the shielding and deshielding of the nearby ring protons. By comparing the observed chemical shifts with those predicted by theoretical calculations or with data from known reference compounds, the exact site of acylation can be confirmed. ncl.res.in Tautomerism in triazole systems, which can be influenced by substituents and solvent conditions, is another structural aspect that NMR techniques are well-suited to investigate. ncl.res.in

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Potential Isomers of Pivaloyl-1,2,4-triazole This table is illustrative and shows expected relative differences. Actual values may vary based on solvent and experimental conditions.

IsomerTriazole Ring Protons (δ, ppm)Triazole Ring Carbons (δ, ppm)Pivaloyl Group Protons (δ, ppm)
This compound H3: ~8.4-8.6H5: ~9.0-9.2C3: ~145-147C5: ~152-154~1.4 (s, 9H)
4-Pivaloyl-1,2,4-triazole H3/H5: ~8.8-9.0 (equivalent)C3/C5: ~148-150 (equivalent)~1.4 (s, 9H)

Dynamic processes and reaction mechanisms can be investigated using techniques like in situ NMR monitoring. This approach allows for the real-time observation of reactants being consumed and products being formed. In the synthesis of acylated triazoles, reactions can sometimes proceed through a kinetically favored intermediate before rearranging to a more thermodynamically stable product. mdpi.com

A study on the acylation of a related triazolo-thione with acyl halides revealed the initial formation of a kinetically controlled S-acyl product, which subsequently underwent a transacylation reaction to yield the thermodynamically stable N-acyl derivative upon extended reaction time or heating. mdpi.com An in situ NMR experiment monitoring the reaction of 1,2,4-triazole with pivaloyl chloride could similarly track the concentrations of any intermediates and the final this compound product over time. This would provide direct evidence for the reaction pathway and allow for the optimization of reaction conditions to ensure the formation of the desired regioisomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information on the functional groups and bonding arrangements within this compound.

The IR and Raman spectra of this compound are dominated by characteristic vibrations of the pivaloyl group and the triazole ring. The most prominent feature from the pivaloyl moiety is the intense carbonyl (C=O) stretching band. In related acyl-triazole systems, this band appears in the region of 1700–1750 cm⁻¹. mdpi.com

The 1,2,4-triazole ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations, typically observed above 3000 cm⁻¹, and ring stretching modes (often involving C=N and C-N bonds) in the 1400–1600 cm⁻¹ region. researchgate.netnih.gov The specific frequencies and intensities of these bands can serve as "marker bands" to confirm the presence and substitution pattern of the triazole ring. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from typical values for pivaloyl groups and 1,2,4-triazole rings. mdpi.comresearchgate.netnih.govcore.ac.uk

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Pivaloyl C=OStretching1700 - 1750Strong
Pivaloyl C-HStretching (aliphatic)2850 - 2980Medium-Strong
Triazole C-HStretching (aromatic)3000 - 3150Medium
Triazole RingC=N / C-N Stretching1400 - 1600Medium-Strong
Triazole RingRing Breathing/Deformation800 - 1300Variable

In the solid state, the molecular packing of this compound is influenced by intermolecular interactions. While the molecule lacks traditional hydrogen bond donors like N-H or O-H, the lone pairs on the triazole nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Weak C-H···N or C-H···O hydrogen bonds can form, influencing the crystal lattice. core.ac.uk These interactions can be studied by observing shifts in the vibrational frequencies. For example, the position of the C=O stretching band can be sensitive to its intermolecular environment. core.ac.uk Furthermore, low-frequency Raman and far-infrared spectroscopy can directly probe the lattice vibrations (phonons), providing insight into the collective motions of the molecules within the crystal structure and the strength of the intermolecular forces. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula.

For this compound, the experimentally measured mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated exact mass. A close match (usually within 5 ppm) provides unambiguous confirmation of the chemical formula C₇H₁₁N₃O. This technique is routinely used to verify the identity of newly synthesized triazole derivatives. mdpi.commdpi.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaIon TypeCalculated Mass (m/z)Found Mass (m/z) (Hypothetical)
C₇H₁₂N₃O⁺[M+H]⁺154.0975154.0973

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of synthesized compounds like this compound. Unlike nominal mass measurements, HRMS provides the exact mass of an ion with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₇H₁₁N₃O), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. This calculated mass serves as a benchmark for comparison with the experimentally determined value obtained from HRMS analysis. A close correlation between the measured and theoretical mass confirms the elemental formula of the compound.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

ElementNumber of AtomsExact Atomic Mass (Da)Total Mass (Da)
Carbon (C)712.0000084.00000
Hydrogen (H)111.0078311.08613
Nitrogen (N)314.0030742.00921
Oxygen (O)115.9949115.99491
Total 153.08925

Note: The data in this table is theoretical and for illustrative purposes.

Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed to achieve the high resolution and mass accuracy required for this type of analysis.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the pivaloyl group and the triazole ring. For instance, a characteristic fragmentation would be the loss of the pivaloyl group as a cation or a neutral radical, leading to prominent peaks in the mass spectrum.

A significant fragment would be the tert-butyl cation ((CH₃)₃C⁺) at m/z 57, resulting from the cleavage of the bond between the carbonyl carbon and the tert-butyl group. Another expected fragmentation is the cleavage of the N-C bond between the triazole ring and the pivaloyl group, which could result in ions corresponding to the pivaloyl cation ([C₅H₉O]⁺, m/z 85) and the 1,2,4-triazole anion or a related fragment. The inherent instability of some N-acyl triazoles can sometimes lead to the absence of a clear molecular ion peak in techniques like electron ionization (EI) mass spectrometry, making the analysis of fragment ions even more crucial for structural elucidation. A study on 1-phenylacetyl-1,2,4-triazolide noted that its mass spectrum did not show the molecular peak, likely due to instability at high temperatures.

Table 2: Plausible Mass Spectrometry Fragments of this compound

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Origin
153[C₇H₁₁N₃O]⁺Molecular Ion
85[C₅H₉O]⁺Pivaloyl cation
69[C₂H₂N₃]⁺1,2,4-Triazolyl fragment
57[C₄H₉]⁺tert-butyl cation

Note: This table presents hypothetical fragmentation data for illustrative purposes.

Chromatographic Techniques for Reaction Optimization and Product Isolation

Chromatographic techniques are fundamental for monitoring the progress of the synthesis of this compound, assessing its purity, and for its isolation from the reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation between the starting materials, the product, and any by-products. An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the triazole ring and the carbonyl group of the pivaloyl moiety are chromophores that absorb UV light.

By analyzing aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be monitored, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound to be analyzed by GC, it must be thermally stable and volatile. Reports have suggested that this compound can be unstable and may undergo decomposition. This instability could present challenges for GC analysis, which requires heating the sample for volatilization.

However, if the compound is sufficiently stable, GC-MS can provide excellent separation of volatile components and deliver mass spectra for each separated peak, aiding in their identification. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass-to-charge ratio information for the eluted compounds, confirming their identity.

Table 3: Illustrative Chromatographic Conditions for the Analysis of Acylated Triazoles

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV (e.g., 220 nm)Mass Spectrometer (EI mode)
Injection Volume 10 µL1 µL (split injection)
Oven Temperature -100°C (hold 2 min) to 280°C at 10°C/min

Note: These are example conditions and would require optimization for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies of 1 Pivaloyl 1,2,4 Triazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of heterocyclic compounds.

The electronic structure of 1-Pivaloyl-1,2,4-triazole is dictated by the interplay between the electron-rich 1,2,4-triazole (B32235) ring and the attached pivaloyl group. DFT calculations are commonly used to determine the distribution of electron density and to identify sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For acylated triazoles, the HOMO is typically localized on the triazole ring, while the LUMO can be distributed across the carbonyl group and the ring system.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen and the N2 and N4 atoms of the triazole ring, marking them as key sites for interaction.

Fukui Indices: These descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic centers in the molecule. For C-amino-1,2,4-triazoles, calculations have shown that increasing electrophile hardness favors attack at the N-4 atom of the triazole ring, while softer electrophiles are more likely to attack the N-2 atom nih.gov.

While specific computational data for this compound is not extensively published, the following table presents typical reactivity descriptors calculated for related substituted 1,2,4-triazole derivatives using DFT methods, providing a reference for its expected electronic properties.

Interactive Table: Illustrative Quantum Chemical Reactivity Descriptors for Substituted 1,2,4-Triazoles

Descriptor Value Range Significance
EHOMO -6.5 to -7.5 eV Indicates nucleophilic character (electron-donating ability)
ELUMO -1.0 to -2.0 eV Indicates electrophilic character (electron-accepting ability)
HOMO-LUMO Gap (ΔE) 4.5 to 6.0 eV Correlates with chemical stability and lower reactivity

Theoretical modeling is crucial for mapping the energy landscapes of chemical reactions. A key reaction involving this compound is the nucleophilic addition-elimination at the carbonyl carbon, a process central to its function as an acylating agent.

A significant theoretical study investigated the gas-phase nucleophilic addition-elimination reaction on the carbonyl group of this compound and compared it with pivaloyl chloride and S-methyl thiopivaloate researchgate.net. The study revealed a fundamental difference in their reaction potential energy surfaces.

Pivaloyl Chloride: The reaction of pivaloyl chloride with a nucleophile proceeds through a double-well potential model . This model features two energy minima corresponding to the reactants and products, separated by a central energy barrier. The tetrahedral structure formed during the reaction is a transition state, not a stable intermediate.

This compound: In contrast, the reaction involving this compound is explained by a single-well potential model researchgate.net. In this case, the tetrahedral structure formed by the addition of the nucleophile to the carbonyl carbon corresponds to a stable energy minimum (a true intermediate) rather than a transition state researchgate.net. This indicates that the 1,2,4-triazolide (B493401) anion is a significantly better leaving group than the chloride anion in the gas phase, as it effectively stabilizes the tetrahedral intermediate.

This mechanistic difference highlights the profound influence of the triazole moiety on the reactivity of the pivaloyl group.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

The dynamic behavior of this compound is largely characterized by the rotation around the single bond connecting the carbonyl carbon to the N1 atom of the triazole ring. The bulky tert-butyl (pivaloyl) group imposes significant steric constraints on this rotation, influencing the molecule's preferred conformation.

MD simulations can be employed to explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. It is expected that the molecule would adopt a conformation that minimizes the steric clash between the tert-butyl group and the triazole ring. This typically results in a non-planar arrangement where the plane of the triazole ring and the pivaloyl group are twisted relative to each other.

The solvent environment can have a substantial impact on chemical reactivity. MD simulations incorporating explicit solvent molecules can model how solvation affects the conformational preferences and reaction pathways of this compound. For instance, polar solvents could stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions, potentially altering the energy profile of the acylation reaction described in section 6.1.2. By simulating the system in different solvents, one can predict how the reaction rate and mechanism might change, providing a bridge between gas-phase theoretical calculations and experimental results in solution.

Theoretical Exploration of Pivaloyl Group's Steric and Electronic Influence on Triazole Reactivity

The pivaloyl group, -C(O)C(CH₃)₃, exerts a distinct and powerful influence on the reactivity of the 1,2,4-triazole ring to which it is attached, primarily through a combination of steric and electronic effects.

Electronic Influence: The pivaloyl group influences the triazole ring electronically in two main ways:

Inductive Effect: The alkyl groups of the tert-butyl substituent are electron-donating through the sigma-bond framework (+I effect). This effect slightly increases the electron density on the carbonyl carbon.

Resonance Effect: The carbonyl group is a strong electron-withdrawing group (-R effect) that delocalizes the lone pair of electrons from the N1 nitrogen of the triazole ring. This delocalization reduces the aromaticity and nucleophilicity of the triazole ring compared to its unsubstituted form. It also makes the carbonyl carbon highly electrophilic and thus an excellent site for nucleophilic attack.

The combination of these effects makes this compound an effective acylating agent. The electron-withdrawing nature of the carbonyl group activates the molecule for nucleophilic attack, while the excellent leaving group ability of the 1,2,4-triazolide anion facilitates the completion of the acylation reaction, a feature confirmed by theoretical studies showing the stability of the tetrahedral intermediate researchgate.net.

Table of Compounds Mentioned

Compound Name
This compound
Pivaloyl chloride
S-methyl thiopivaloate
3-amino-1H-1,2,4-triazole
3,5-diamino-1H-1,2,4-triazole
5-amino-1H-1,2,4-triazole

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Routes to 1-Pivaloyl-1,2,4-Triazole

The synthesis of this compound traditionally involves the acylation of 1H-1,2,4-triazole with pivaloyl chloride. Future research is geared towards aligning this process with the principles of green chemistry, focusing on both the formation of the triazole ring and the subsequent acylation step.

Key areas of development include:

Alternative Energy Sources : Nonconventional energy sources like microwave irradiation and ultrasound are being explored to accelerate reaction rates and improve energy efficiency in the synthesis of 1,2,4-triazole (B32235) precursors. sci-hub.boxuwindsor.ca Microwave-assisted synthesis, for instance, has been shown to produce substituted 1,2,4-triazoles smoothly and without a catalyst from hydrazines and formamide (B127407). researchgate.net

Eco-Friendly Catalysts and Reagents : There is a move away from stoichiometric and often hazardous reagents towards catalytic systems. This includes the development of metal-free oxidative cyclization methods and the use of heterogeneous catalysts that can be easily recovered and recycled. organic-chemistry.org For the acylation step, research into catalytic acyl transfer using the 1,2,4-triazole anion itself could lead to more sustainable processes that avoid the use of acyl chlorides. nih.gov

Atom-Economical Pathways : The design of synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Amine oxidase-inspired catalysis for the synthesis of 1,2,4-triazoles represents an atom-economical approach, producing only water and ammonia (B1221849) as by-products. wikipedia.org

Benign Solvent Systems : A significant focus is on replacing volatile and toxic organic solvents with greener alternatives. Water-driven procedures for triazole synthesis have been successfully developed, showcasing the potential for more environmentally friendly reaction media. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for 1,2,4-Triazoles
ParameterConventional MethodsGreen & Sustainable Alternatives
Energy SourceConventional heating (reflux)Microwave, Ultrasound sci-hub.box
CatalysisStoichiometric reagents, strong acids/basesHeterogeneous catalysts, metal-free systems, biocatalysis organic-chemistry.orgwikipedia.org
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, solvent-free conditions rsc.org
By-productsOften produce significant wasteHigh atom economy, minimal waste (e.g., water) wikipedia.org

Exploration of this compound in Asymmetric Synthesis

While this compound is an achiral molecule, its unique structural features suggest potential applications in the field of asymmetric synthesis, where the creation of specific stereoisomers is crucial. Future research in this area is expected to be exploratory, focusing on leveraging the compound's properties to influence stereochemical outcomes.

Potential roles for this compound include:

Bulky Ligand in Catalysis : The sterically demanding pivaloyl group can create a defined and crowded chiral environment around a metal center. sci-hub.box By coordinating a metal through one of the nitrogen atoms of the triazole ring, this compound could serve as an ancillary ligand that influences the facial selectivity of a substrate approaching the catalyst, thereby inducing asymmetry in the product.

Precursor for Chiral Ligands : The 1,2,4-triazole scaffold is a known component in the design of effective chiral ligands, such as chiral N-heterocyclic biscarbenes. nih.gov The pivaloyl group could be used as a temporary steric directing group to control the regioselective introduction of chiral functionalities onto the triazole ring before being removed.

Chiral Acylating Agent Precursor : N-acyl-1,2,4-triazoles are effective acyl transfer agents due to the activating nature of the triazole ring. nih.govrsc.org Future work could involve the development of chiral derivatives of this compound, where chirality is installed on either the pivaloyl group or the triazole ring, to create novel reagents for kinetic resolution or asymmetric acylation reactions. The development of catalytic atroposelective N-acylation methods highlights the growing interest in controlling stereochemistry through acylation. nih.gov

Table 2: Potential Roles of this compound in Asymmetric Synthesis
Potential RoleKey Feature LeveragedResearch Objective
Steric-directing ancillary ligandHigh steric bulk of the pivaloyl group sci-hub.boxTo create a biased steric environment around a catalyst to influence enantioselectivity.
Scaffold for chiral ligand synthesisReactivity of the 1,2,4-triazole ring nih.govTo use the pivaloyl group to control the regioselective addition of chiral moieties.
Precursor to chiral acyl transfer agentsAcyl transfer capability of N-acyl triazoles nih.govTo develop novel chiral reagents for enantioselective acylation reactions.

Design of Novel Functional Materials Incorporating the this compound Unit

The 1,2,4-triazole ring is a valuable building block in materials science due to its high nitrogen content, aromaticity, and electron-deficient nature, which imparts useful electron-transport and hole-blocking properties. nih.gov The incorporation of a this compound unit into larger molecules or polymers is a promising strategy for developing new functional materials.

Emerging applications are focused on:

Organic Electronics : 1,2,4-Triazole derivatives are used in organic light-emitting diodes (OLEDs) as electron-transport or host materials. nih.gov The introduction of the bulky, aliphatic pivaloyl group could be used to disrupt intermolecular π-π stacking, thereby modifying the solid-state morphology, improving solubility for solution-based processing, and fine-tuning the photophysical properties of the resulting materials. nih.gov

Energetic Materials : Nitrogen-rich heterocycles like 1,2,4-triazole are foundational components of high-energy density materials (HEDMs). While the pivaloyl group is not typically associated with high energy content, its incorporation could be explored as a way to modulate sensitivity, thermal stability, and crystal density in novel energetic compounds.

Corrosion Inhibitors : 1,2,4-Triazole derivatives have shown efficacy as corrosion inhibitors for metals. The mechanism often involves the coordination of the triazole's nitrogen atoms to the metal surface. The pivaloyl group could enhance this effect by increasing the hydrophobicity and surface coverage of the inhibitor film.

Integration of this compound in Flow Chemistry and Microreactor Systems for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and straightforward scalability. The synthesis of 1,2,4-triazoles and their derivatives is well-suited for this technology.

Future research directions include:

Continuous-Flow Synthesis : High-throughput methodologies for the synthesis of 1,2,4-triazole libraries have already been developed using continuous flow reactors. rsc.org This approach can be adapted for the dedicated, scalable production of this compound. A potential setup could involve a two-stage flow system: the first reactor for the cyclization to form the 1H-1,2,4-triazole ring, followed by an in-line mixing with pivaloyl chloride and passage through a second reactor to complete the acylation.

Process Intensification : Flow chemistry allows for the use of high temperatures and pressures, which can dramatically reduce reaction times. The exothermic nature of the acylation step can be safely managed in a microreactor due to the high surface-area-to-volume ratio, preventing the formation of hotspots and improving product purity.

Integrated Purification : Flow systems can be coupled directly with in-line purification modules (e.g., liquid-liquid extraction, crystallization) to create a fully integrated and automated synthesis and purification platform, significantly reducing manual handling and production time. rsc.org The photochemical synthesis of 1,2,4-triazoles has also been scaled up using flow chemistry, demonstrating the versatility of this approach.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagent/CatalystSolventTemperature/TimeYield (%)
AcylationPivaloyl chloride, Acetic acidEthanolReflux, 4–6 hrs70–85

What safety precautions are essential when handling 1,2,4-triazole derivatives in laboratory settings?

Level: Basic
Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a NIOSH-approved respirator if dust or aerosols are generated .

Ventilation : Work in a fume hood with local exhaust ventilation to prevent inhalation exposure.

Storage : Store in airtight containers at 2–30°C, away from strong oxidizers. Use lockable cabinets for regulated access .

Spill Management : Collect spills using inert absorbents (e.g., silica gel) and dispose of as hazardous waste .

Q. Table 2: Hazard Mitigation

Hazard TypePreventive MeasureEmergency Response
Skin ContactGloves, lab coatWash with soap/water
Eye ExposureSafety gogglesRinse for 15 mins
InhalationRespiratorMove to fresh air

How can researchers ensure the purity of this compound during synthesis?

Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) is the gold standard for purity assessment:

Column : Use a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm).

Mobile Phase : Acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate.

Detection : UV detector set to 254 nm.

Validation Criteria :

  • Relative standard deviation (RSD) of peak areas ≤ 2.0%.
  • Theoretical plates ≥ 1500 for the target compound .

Q. Table 3: HPLC Parameters

ParameterSpecification
ColumnC18, 250 × 4.6 mm
Mobile PhaseAcetonitrile:Water (70:30)
Retention Time~8.5 mins

What computational methods are effective in predicting the electronic structure and reactivity of this compound?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions:

Basis Set : Use 6-311++G(d,p) for geometry optimization.

Solvent Effects : Include implicit solvation models (e.g., PCM) for reactivity in solution.

Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional performance .

Q. Table 4: DFT Functional Performance

FunctionalAverage Deviation (kcal/mol)Application
B3LYP2.4Thermochemistry
M06-2X3.1Kinetics

How can molecular docking studies guide the design of 1,2,4-triazole derivatives for specific biological targets?

Level: Advanced
Methodological Answer:

Target Selection : Identify enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) with active sites accommodating triazole moieties.

Ligand Preparation : Optimize the geometry of this compound using DFT.

Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validation : Compare docking scores with in vitro bioactivity (e.g., IC50 values) to refine substituent effects .

Q. Table 5: Docking Parameters

SoftwareGrid Size (Å)Scoring Function
AutoDock Vina20 × 20 × 20Affinity (kcal/mol)

What strategies resolve discrepancies between computational predictions and experimental data in triazole chemistry?

Level: Advanced
Methodological Answer:

Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., SHELXL) to resolve structural ambiguities. Compare bond lengths/angles with DFT-optimized geometries .

Spectroscopic Cross-Check : Validate NMR chemical shifts (e.g., 1^1H, 13^{13}C) using gauge-including atomic orbital (GIAO) calculations.

Error Analysis : Quantify deviations in reaction energetics (e.g., activation barriers) by calibrating functionals against experimental kinetics data .

Q. Table 6: Discrepancy Resolution Workflow

StepTool/MethodOutcome
Structure RefinementSHELXLAtomic coordinates
Shift CalculationGIAO-DFTδ (ppm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.